
3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one, also known as DPO, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. This compound is synthesized using various methods and has been used in a variety of applications, including as a fluorescent probe, a photosensitizer, and a catalyst. In
Mécanisme D'action
The mechanism of action of 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one is not fully understood. However, it is known that 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one can generate singlet oxygen upon irradiation with light. This singlet oxygen can then react with biological molecules such as lipids, proteins, and DNA, leading to oxidative damage. Additionally, 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one can form complexes with metal ions, which can alter their reactivity and biological activity.
Effets Biochimiques Et Physiologiques
3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, possibly through the generation of singlet oxygen. Additionally, 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can have a variety of effects on cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one has several advantages as a research tool. It is relatively simple and cost-effective to synthesize, and it has a variety of applications in scientific research. Additionally, its unique fluorescent properties make it a useful tool for the detection of various biological molecules. However, there are also limitations to the use of 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one in lab experiments. Its mechanism of action is not fully understood, and its effects on biological systems can be complex and difficult to interpret.
Orientations Futures
There are several future directions for research involving 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one. One area of research could be the development of new methods for synthesizing 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one that are more efficient or cost-effective. Additionally, the use of 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one as a photosensitizer in photodynamic therapy could be further explored, possibly in combination with other treatments. Finally, the effects of 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one on cognitive function could be further investigated, possibly leading to the development of new treatments for neurological disorders.
Méthodes De Synthèse
There are several methods to synthesize 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one, including the reaction of hydrazine hydrate with diphenylacetonitrile, the reaction of hydrazine hydrate with diphenylacetaldehyde, and the reaction of hydrazine hydrate with benzophenone. The most commonly used method involves the reaction of hydrazine hydrate with diphenylacetonitrile in the presence of a catalyst such as copper (II) chloride or zinc chloride. This method yields high purity 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one and is relatively simple and cost-effective.
Applications De Recherche Scientifique
3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one has been widely used in scientific research due to its unique fluorescent properties. It has been used as a fluorescent probe for the detection of metal ions, amino acids, and proteins. Additionally, 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one has been used as a photosensitizer in photodynamic therapy for cancer treatment. Its ability to generate singlet oxygen upon irradiation with light makes it an effective photosensitizer. Furthermore, 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one has been used as a catalyst in organic synthesis reactions due to its unique structure and reactivity.
Propriétés
Numéro CAS |
19226-10-9 |
|---|---|
Nom du produit |
3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one |
Formule moléculaire |
C14H10N2O2 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
3,5-diphenyl-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C14H10N2O2/c17-14-16(12-9-5-2-6-10-12)15-13(18-14)11-7-3-1-4-8-11/h1-10H |
Clé InChI |
NCYKWHUYTOFYSY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)O2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=O)O2)C3=CC=CC=C3 |
Synonymes |
3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



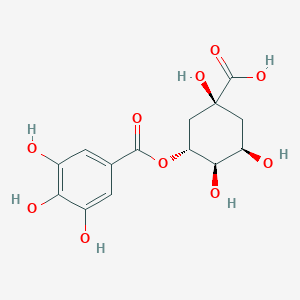



![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)
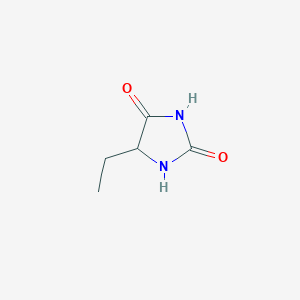



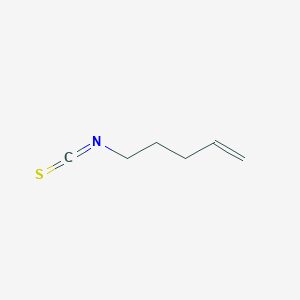
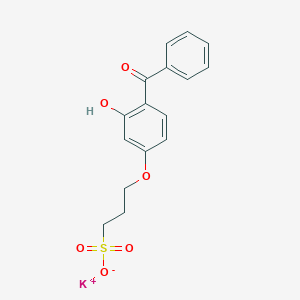

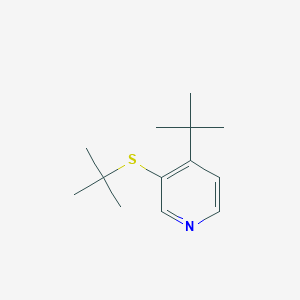
![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)